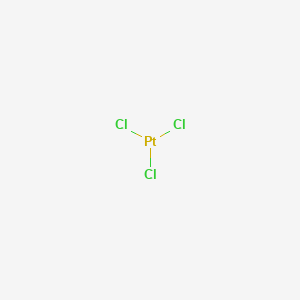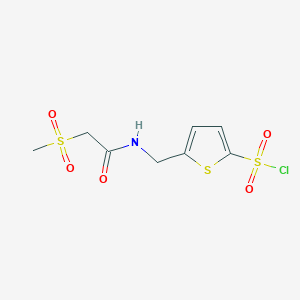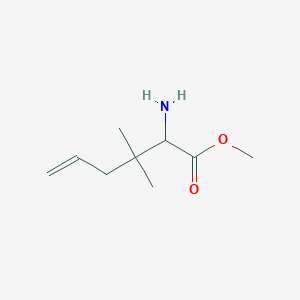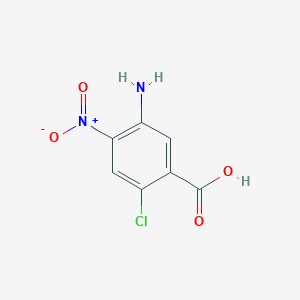![molecular formula C21H21NO5 B12844374 2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)
2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid typically involves the protection of the amine group using the Fmoc group. The process begins with the reaction of morpholine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the Fmoc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glycine: A simpler Fmoc-protected amino acid.
Fmoc-Phenylalanine: An aromatic Fmoc-protected amino acid.
Uniqueness
2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid is unique due to its morpholine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins.
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-[(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)11-14-12-26-10-9-22(14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)/t14-/m0/s1 |
Clave InChI |
YSUBDIHIMSHFMI-AWEZNQCLSA-N |
SMILES isomérico |
C1COC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
SMILES canónico |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)




![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)




![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)


